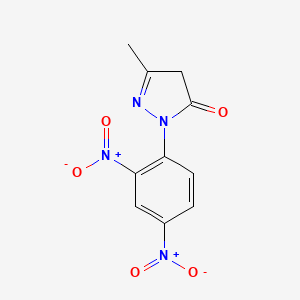![molecular formula C14H14N2O2S B11979215 N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide](/img/structure/B11979215.png)
N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-thiophenecarbohydrazide . The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent
Analyse Chemischer Reaktionen
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
N’-[1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide: This compound has a similar structure but contains a pyrazine ring instead of a thiophene ring.
N’-[1-(4-hydroxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide: This compound includes a quinoline ring, which imparts different chemical properties.
N’-[1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This compound features a pyrrole ring, leading to distinct reactivity.
The uniqueness of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide lies in its thiophene ring, which can participate in various chemical reactions and contribute to its potential biological activities .
Eigenschaften
Molekularformel |
C14H14N2O2S |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-12(10-5-7-11(17)8-6-10)15-16-14(18)13-4-3-9-19-13/h3-9,17H,2H2,1H3,(H,16,18)/b15-12+ |
InChI-Schlüssel |
RXYPPIDPCJXPJX-NTCAYCPXSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)O |
Kanonische SMILES |
CCC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2E)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979133.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)
![2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B11979156.png)
![Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979159.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979166.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11979169.png)
![butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11979170.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide](/img/structure/B11979175.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979179.png)
![4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B11979182.png)

![7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979187.png)
![5-(2,3-Dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11979191.png)
